
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate is a chemical compound with the molecular formula C12H26N2O4S and a molecular weight of 294.41 g/mol . This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The synthesis of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves several steps. The primary synthetic route includes the reaction of trimethylamine with 2-chloroethanol to form 2-hydroxyethyl(trimethyl)ammonium chloride. This intermediate is then reacted with N-acetyl-L-methionine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical studies to understand cellular processes and enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate can be compared with other similar compounds such as:
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate: This compound has a similar structure but differs in the stereochemistry of the methionine moiety.
2-Hydroxyethyl(trimethyl)ammonium chloride: This intermediate compound is used in the synthesis of the final product. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Propriétés
Numéro CAS |
94160-03-9 |
|---|---|
Formule moléculaire |
C12H26N2O4S |
Poids moléculaire |
294.41 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-methylsulfanylbutanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H13NO3S.C5H14NO/c1-5(9)8-6(7(10)11)3-4-12-2;1-6(2,3)4-5-7/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1/t6-;/m0./s1 |
Clé InChI |
OTKITTZBFOVAMQ-RGMNGODLSA-M |
SMILES isomérique |
CC(=O)N[C@@H](CCSC)C(=O)[O-].C[N+](C)(C)CCO |
SMILES canonique |
CC(=O)NC(CCSC)C(=O)[O-].C[N+](C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)
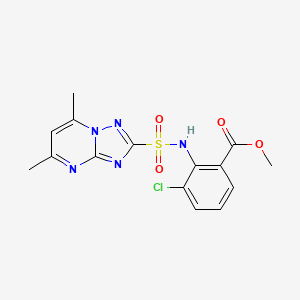

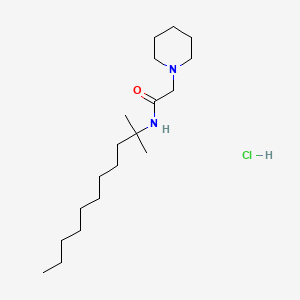
![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)
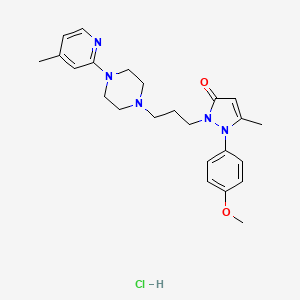
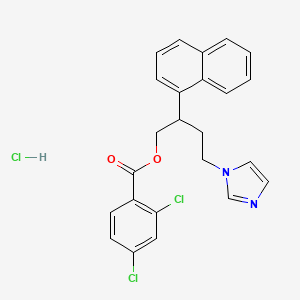
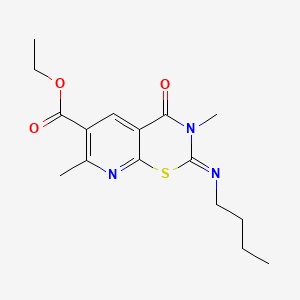
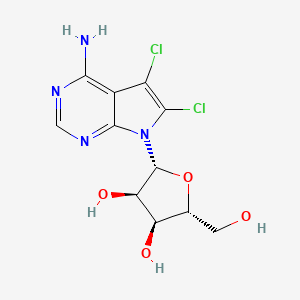
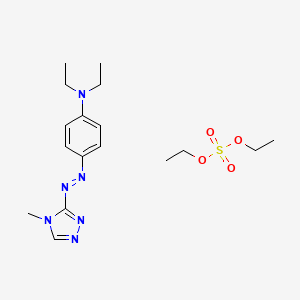
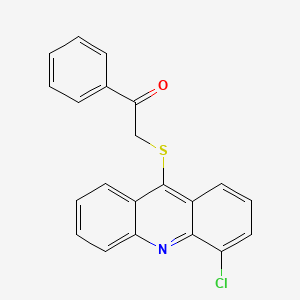

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
